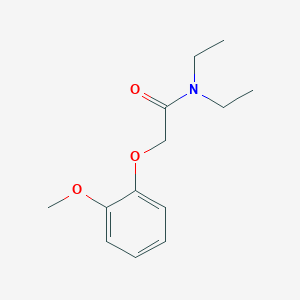![molecular formula C16H24N2O3S B5773497 N-(2-methylphenyl)-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5773497.png)
N-(2-methylphenyl)-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methylphenyl)-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide, also known as N-(2-methylphenyl)-2-(4-methylpiperidin-2-yl)acetamide, is a chemical compound that has been extensively studied in the field of medicinal chemistry. It belongs to the class of drugs known as analgesics, which are used to relieve pain.
Mechanism of Action
The mechanism of action of N-(2-methylphenyl)-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide(2-methylphenyl)-N-(2-methylphenyl)-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide[2-(4-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide involves its binding to the mu-opioid receptor in the brain and spinal cord. This binding leads to the inhibition of the release of neurotransmitters such as substance P, which are responsible for transmitting pain signals. This results in the relief of pain.
Biochemical and Physiological Effects:
This compound(2-methylphenyl)-N-(2-methylphenyl)-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide[2-(4-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide has been shown to have several biochemical and physiological effects. It has been shown to be a potent analgesic, with a high affinity for the mu-opioid receptor. It has also been shown to have a low potential for abuse and addiction, making it a promising alternative to traditional opioids.
Advantages and Limitations for Lab Experiments
The advantages of using N-(2-methylphenyl)-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide(2-methylphenyl)-N-(2-methylphenyl)-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide[2-(4-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide in lab experiments include its high potency and selectivity for the mu-opioid receptor, as well as its low potential for abuse and addiction. However, its limitations include its relatively complex synthesis method and its potential for side effects such as respiratory depression.
Future Directions
There are several future directions for research on N-(2-methylphenyl)-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide(2-methylphenyl)-N-(2-methylphenyl)-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide[2-(4-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide. One direction is to investigate its potential use as a treatment for chronic pain, as well as its potential for use in combination with other analgesics. Another direction is to investigate its potential for use in the treatment of addiction and withdrawal symptoms. Additionally, further research is needed to fully understand its mechanism of action and its potential for side effects.
Synthesis Methods
The synthesis of N-(2-methylphenyl)-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide(2-methylphenyl)-N-(2-methylphenyl)-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide[2-(4-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide involves several steps. One of the most commonly used methods involves the reaction of 2-methylbenzenesulfonyl chloride with 4-methylpiperidine to form this compound(2-methylphenyl)-4-methylpiperidine-2-sulfonamide. This compound is then reacted with ethyl chloroacetate to form this compound(2-methylphenyl)-2-(4-methylpiperidin-2-yl)acetamide, which is the final product.
Scientific Research Applications
N-(2-methylphenyl)-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide(2-methylphenyl)-N-(2-methylphenyl)-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide[2-(4-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide has been extensively studied for its potential use as an analgesic. Several studies have shown that it has a high affinity for the mu-opioid receptor, which is responsible for mediating the analgesic effects of opioids.
Properties
IUPAC Name |
N-(2-methylphenyl)-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3S/c1-13-8-10-17(11-9-13)16(19)12-18(22(3,20)21)15-7-5-4-6-14(15)2/h4-7,13H,8-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIMZGHDZTYCCLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CN(C2=CC=CC=C2C)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 3-({[4-(acetylamino)phenyl]sulfonyl}amino)benzoate](/img/structure/B5773438.png)


![N-[(cyclohexylamino)carbonothioyl]-4-methoxybenzamide](/img/structure/B5773463.png)
![2-[(3-bromobenzyl)(propyl)amino]ethanol](/img/structure/B5773466.png)
![1-[(4-methylphenyl)sulfonyl]-4-(2-thienylmethyl)piperazine](/img/structure/B5773474.png)

![1-[(1H-1,2,4-triazol-3-ylthio)acetyl]azepane](/img/structure/B5773495.png)


![N-[2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]benzamide](/img/structure/B5773522.png)
![N'-[(2-chlorobenzoyl)oxy]-4-methylbenzenecarboximidamide](/img/structure/B5773525.png)
